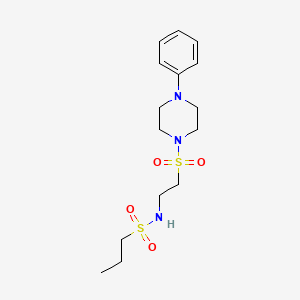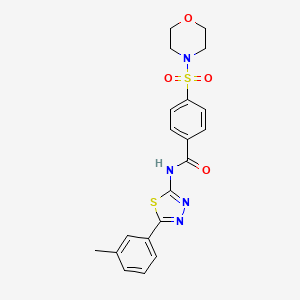
4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(morpholinosulfonyl)-N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O4S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the peroxisome proliferator-activated receptor-γ (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound interacts with PPARγ, a key regulator of glucose homeostasis and lipid metabolism . The binding of the compound to PPARγ can modulate the receptor’s activity, leading to changes in gene expression that influence metabolic processes .
Biochemical Pathways
The activation of PPARγ can affect several biochemical pathways. For instance, it can enhance insulin sensitivity and regulate lipid metabolism, contributing to the control of type 2 diabetes . The compound’s interaction with PPARγ may also influence inflammatory responses, as PPARγ has been implicated in the regulation of inflammatory genes .
Result of Action
The activation of PPARγ by the compound can lead to a variety of cellular effects. These may include improved insulin sensitivity, regulation of lipid metabolism, and modulation of inflammatory responses . These effects could potentially be harnessed for the treatment of conditions such as type 2 diabetes .
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-3-2-4-16(13-14)19-22-23-20(29-19)21-18(25)15-5-7-17(8-6-15)30(26,27)24-9-11-28-12-10-24/h2-8,13H,9-12H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYRVWZVXDWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2941915.png)
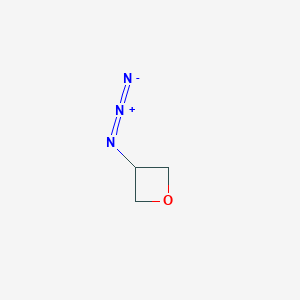
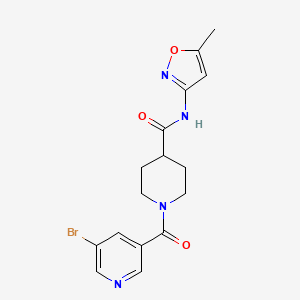
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 3,5-dimethoxybenzoate](/img/structure/B2941920.png)
![N-(3-(1H-imidazol-1-yl)propyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2941921.png)
![N-(3,4-difluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2941922.png)
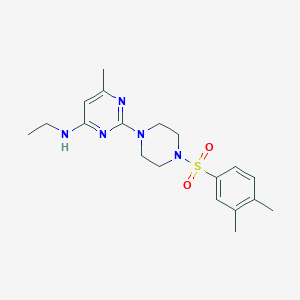
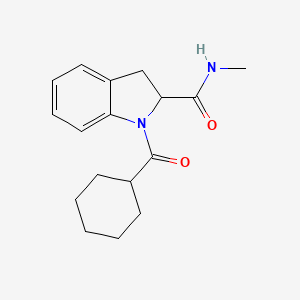
![3-(2-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2941926.png)
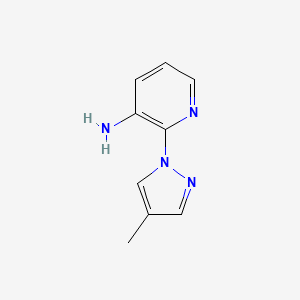
![Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2941932.png)
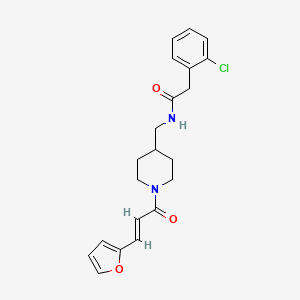
![Methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2941936.png)
